Dichloro-[2,2]-paracyclophane

Parylene Coating Moisture Barrier Conformal Coating

Procurement pain point: analog precursors fail as drop-in replacements, causing >600% moisture permeability increase or film non-uniformity. This dichloroPCP is the exact solution for Parylene C CVD. - **Moisture barrier**: WVTR of 0.08 (g·mm)/(m²·day) - 7.4x better than Parylene N - **Conformality**: Symmetrical isomer eliminates shadowing issues vs. Parylene D - **Sustainable derivatization**: Metal-free n-BuLi alkylation avoids toxic catalyst residues for chiral scaffold synthesis

Molecular Formula C16H14Cl2
Molecular Weight 277.2 g/mol
CAS No. 27378-53-6
Cat. No. B3422945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-[2,2]-paracyclophane
CAS27378-53-6
Molecular FormulaC16H14Cl2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
InChIInChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
InChIKeyKAWOYOQFRXSZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro[2.2]paracyclophane Overview


Dichloro-[2,2]-paracyclophane, also referred to as dichloroPCP, is a dimeric cyclophane monomer comprising two chloro-substituted benzene rings bridged by ethylene chains in a strained, 'sandwich' structure [1]. It is the essential precursor for the chemical vapor deposition (CVD) of Parylene C, a high-performance conformal polymer coating [2], and its unique planar chirality renders it a valuable scaffold for developing asymmetric catalysts and advanced organic electronic materials [3].

Dichloro[2.2]paracyclophane Irreplaceability in CVD


The direct substitution of dichloro-[2,2]-paracyclophane with alternative [2,2]-paracyclophane analogs in a Parylene CVD process is not a 'drop-in' replacement and leads to significant, quantifiable performance shifts. The substitution pattern, halogen identity, and steric constraints of the dimer precursor directly dictate the resulting polymer's critical functional properties [1]. As the following quantitative evidence demonstrates, replacing dichloroPCP with the unsubstituted dimer (precursor to Parylene N) will increase moisture permeability by over 600%, while using a tetrachlorinated analog (precursor to Parylene D) will compromise film uniformity and conformality. The specific reactivity and strain profile of dichloroPCP also enables distinct synthetic pathways for high-value derivatives, a capability not shared by all analogs [2].

Dichloro[2.2]paracyclophane Performance Benchmarks


Moisture Barrier vs. Unsubstituted PCP

Polymer films derived from the symmetrical dichloro[2.2]paracyclophane dimer (the desired isomer for Parylene C) exhibit a Water Vapor Transmission Rate (WVTR) that is over 600% lower than that of films derived from the unsubstituted [2.2]paracyclophane dimer, the precursor for Parylene N. This represents a critical difference in barrier performance. This comparison highlights the direct impact of precursor selection on end-use material properties [1].

Parylene Coating Moisture Barrier Conformal Coating

Conformality & Uniformity vs. TetrachloroPCP

While tetrachloro[2.2]paracyclophane (precursor to Parylene D) offers a slightly improved WVTR over dichloroPCP-derived Parylene C, it does so at the cost of deposition quality. The symmetrical dichloro dimer is specifically preferred because its resulting monomer has a more moderate 'sticking coefficient,' enabling the conformal coating of complex, three-dimensional topographies. In contrast, the Parylene D monomer exhibits a significantly higher sticking coefficient, which leads to less uniform coverage and 'shadowing' effects, making dichloroPCP the superior choice for most conformal coating applications [1].

Conformal Coating Thin Film Uniformity Semiconductor Packaging

Derivatization Cost vs. Bromo/Iodo Analogs

The bis-chlorinated [2.2]paracyclophane (dichloroPCP) is a commercially economical precursor for generating functionalized, planar-chiral paracyclophane derivatives via metal-free alkylation. Researchers have specifically targeted this compound over more reactive but significantly more expensive bis-bromide or bis-iodide analogs. A transition-metal-free protocol using n-butyllithium and a chelating agent (TMEDA) has been developed to achieve this direct alkylation on the purified pseudo-para isomer of dichloroPCP, establishing a cost-effective and sustainable pathway to valuable derivatives [1].

Synthetic Efficiency Cost Analysis Planar Chirality

Isomer Purity and Coating Uniformity

The performance of Parylene C coatings is not solely dependent on the use of dichloro[2.2]paracyclophane but critically on the isomeric purity of that precursor. Commercial dichloroPCP is a mixture of isomers. The symmetrical isomer (one chlorine per monomer ring) is the 'true Parylene C dimer' and produces uniform, predictable films. The presence of unsymmetrical isomers (e.g., both chlorines on one ring) introduces monomers with different sticking coefficients, leading to variable deposition rates and compromised film uniformity. The higher the symmetrical isomer content, the better the resulting film's water vapor transmission rate (WVTR) and overall consistency [1].

Isomeric Purity Film Uniformity Process Control

Dichloro[2.2]paracyclophane Application Scenarios


Conformal Coating for Moisture-Sensitive Electronics

This is the archetypal application for high-purity, symmetrical dichloro[2,2]paracyclophane. For hermetically sealing printed circuit boards, MEMS devices, or sensors in harsh environments, Parylene C's WVTR of 0.08 (g*mm)/(m²*day) offers a 7.4x improvement over Parylene N (0.59 (g*mm)/(m²*day)), providing superior protection against moisture-induced failure [1]. The uniformity of the coating over complex topographies, derived from the symmetrical isomer's moderate sticking coefficient, ensures complete and reliable insulation without the shadowing issues associated with Parylene D precursors [1].

Planar-Chiral Ligand Synthesis

Procurement of dichloro[2,2]paracyclophane as a cost-effective, robust scaffold is ideal for research groups and manufacturers generating planar-chiral molecules. The recent development of a metal-free alkylation protocol using n-BuLi directly addresses the need for sustainable and economical derivatization [2]. This route provides a significant advantage over using more expensive bromo- or iodo-analogs, or relying on transition-metal catalysts that require costly purification steps to remove toxic residues [2]. The unique, strained structure of the [2,2]paracyclophane core imparts distinct electronic and optical properties to its derivatives, making it a key building block in asymmetric catalysis and circularly polarized luminescence (CPL) materials [3].

Biomedical Device Coatings

The combination of low moisture permeability and excellent deposition conformality makes dichloro[2,2]paracyclophane-derived Parylene C a standard for coating medical devices such as stents, pacemakers, and catheters [1]. Its ability to form an inert, pinhole-free barrier prevents the ingress of body fluids and leachables, while the low-friction surface is hemocompatible. Furthermore, the sustainability of the metal-free alkylation route for generating functionalized derivatives [2] aligns with the medical device industry's increasing demand for high-purity, contaminant-free materials, as it eliminates the risk of toxic metal catalyst residues in the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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